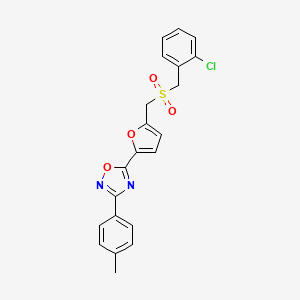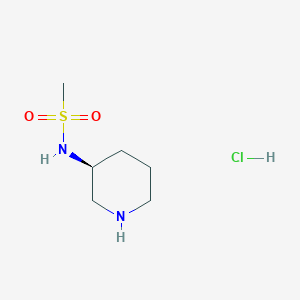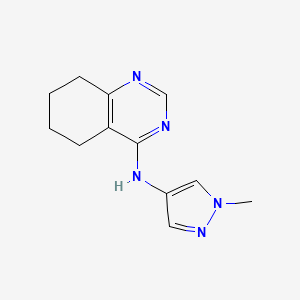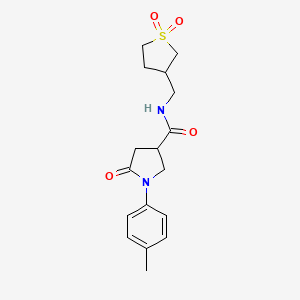
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a synthetic organic compound featuring a complex structure with multiple functional groups, including chloro, oxo, phenyl, pyridazinyl, ethyl, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis typically begins with readily available chemicals such as 3-chlorobenzenesulfonyl chloride and 6-oxo-3-phenylpyridazine.
Coupling Reaction: : The 3-chlorobenzenesulfonyl chloride reacts with an intermediate bearing the ethyl chain. This intermediate is often synthesized through a stepwise construction involving 6-oxo-3-phenylpyridazine.
Reaction Conditions: : This synthesis is generally carried out under controlled conditions involving a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.
Industrial Production Methods
Scaling Up: : For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. Key factors include temperature control, solvent choice (commonly DMF or DMSO), and purification techniques like recrystallization or column chromatography.
Automation and Continuous Flow: : In industrial settings, automation of the reaction setup and utilization of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloro group can undergo nucleophilic substitution, making it a versatile intermediate for further chemical modification.
Redox Reactions: : The oxo group allows for various redox reactions, enabling conversion to different oxidation states.
Condensation Reactions: : The sulfonamide moiety can participate in condensation reactions, forming new amide bonds.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Like potassium permanganate for oxidation processes.
Catalysts: : Acid or base catalysts can be used to facilitate condensation reactions.
Major Products
Substituted Analogs: : From nucleophilic substitution.
Oxidized Derivatives: : Resulting from redox processes.
Condensed Products: : With new amide or ester bonds.
Scientific Research Applications
Chemistry
As a Building Block: : It serves as a precursor for synthesizing more complex molecules.
Catalysis: : Could act as a ligand in organometallic catalysis.
Biology
Enzyme Inhibition: : The sulfonamide group suggests potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Probing Biological Pathways: : Used in studying signal transduction pathways due to its interactive nature.
Medicine
Drug Design:
Targeted Therapy: : May be useful in cancer research for developing targeted chemotherapeutic agents.
Industry
Material Science: : Utilized in the development of novel polymers or resins.
Agriculture: : Possible application as a pesticide intermediate.
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Inhibition: : The sulfonamide group can mimic natural substrates, competitively inhibiting enzyme function.
Receptor Binding: : The phenylpyridazine core might interact with specific receptors, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
5-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness
The position of the chloro group influences the reactivity and interaction with biological targets, making "3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" unique in its properties and applications.
Now, how do you plan to use this information? Let’s make it even more useful for you.
Properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSQSCDSCQYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)



![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)


![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)


![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2805686.png)


